molecular formula C3H6ClNO2 B1356200 3-chloro-N-hydroxypropanamide CAS No. 59617-25-3

3-chloro-N-hydroxypropanamide

Cat. No.: B1356200
CAS No.: 59617-25-3
M. Wt: 123.54 g/mol
InChI Key: TWPQMKAIJRMOGL-UHFFFAOYSA-N
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Description

3-chloro-N-hydroxypropanamide is an organic compound with the molecular formula C3H6ClNO2 and a molecular weight of 123.54 g/mol . It is characterized by the presence of a chloro group, a hydroxy group, and an amide group attached to a three-carbon chain. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-hydroxypropanamide can be achieved through several methods. One common approach involves the reaction of 3-chloropropionyl chloride with hydroxylamine . The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-hydroxypropanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 3-chloropropanoic acid, while reduction of the amide group may produce 3-chloropropylamine .

Scientific Research Applications

3-chloro-N-hydroxypropanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-hydroxypropanamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The chloro group can participate in electrophilic reactions, further influencing the compound’s biological effects .

Properties

IUPAC Name

3-chloro-N-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2/c4-2-1-3(6)5-7/h7H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPQMKAIJRMOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573371
Record name 3-Chloro-N-hydroxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59617-25-3
Record name 3-Chloro-N-hydroxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-N-hydroxypropanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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